

Technical Guide: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B578525

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CAS Number: 1263060-07-6[1][2][3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[4] This document outlines the synthesis, physicochemical properties, and the established role of the pyrazolo[1,5-a]pyrimidine core in modulating key signaling pathways implicated in cancer.

Physicochemical and Analytical Data

While specific experimental data for **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** is not extensively published, data for its regioisomer, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, provides valuable insights into the expected analytical profile of this class of compounds. Commercial suppliers indicate the availability of analytical data including NMR, HPLC, and LC-MS for the title compound upon request.[1]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1263060-07-6	[1] [2] [3]
Molecular Formula	C ₉ H ₈ BrN ₃ O ₂	[2]
Molecular Weight	270.08 g/mol	[2]
IUPAC Name	ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate	[2]

Table 2: Representative Analytical Data for a Regioisomeric Analog (6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate)

Analysis	Data	Source
IR (KBr, cm ⁻¹)	3339.72 (N-H stretch), 3230.43 (NH ₂ stretch), 2983.3 & 2908.67 (-CH stretch), 1717 (C=O ester)	[5]
¹ H NMR (300 MHz, DMSO-d ₆ , δ ppm)	1.266 (3H, t, CH ₃), 4.2 (2H, q, CH ₂), 5.99 (s, NH ₂), 7.8 (s, pyrazole-H)	[5]
LC-MS (m/z)	273.0, 270.0 [M+H] ⁺	[5]

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. A plausible and efficient method for the synthesis of bromo-substituted pyrazolo[1,5-a]pyrimidine carboxylates involves a microwave-assisted, base-catalyzed reaction. The following protocol is adapted from the synthesis of a regioisomeric analog and represents a likely pathway to obtain **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis of a Bromo-pyrazolo[1,5-a]pyrimidine-ethyl-carboxylate

This procedure is based on the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate and is expected to be adaptable for the synthesis of the 6-carboxylate isomer.[\[5\]](#)[\[6\]](#)

Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate

- To a solution of ethyl cyanoacetate (0.0884 mol), add hydrazine hydrate dropwise under microwave irradiation at 80-100 °C.
- Heat the reaction mixture under microwave irradiation at 100 °C until the reaction is complete as monitored by thin-layer chromatography.
- Quench the reaction mixture with water and extract the product with ethyl acetate.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.

Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

- To the 5-amino-1H-pyrazole-4-ethyl-carboxylate (0.0077 mol), add 2-bromo-malonaldehyde (0.0077 mol) in the presence of a base (e.g., pyridine, ethanol, or water) and concentrated hydrochloric acid.
- Subject the reaction mixture to microwave irradiation at 110 °C.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, wash the solid crude product with ethanol and filter to afford the final product.

Biological Activity and Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy.[\[4\]](#) These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various protein kinases that are crucial for cell signaling, proliferation, and survival.

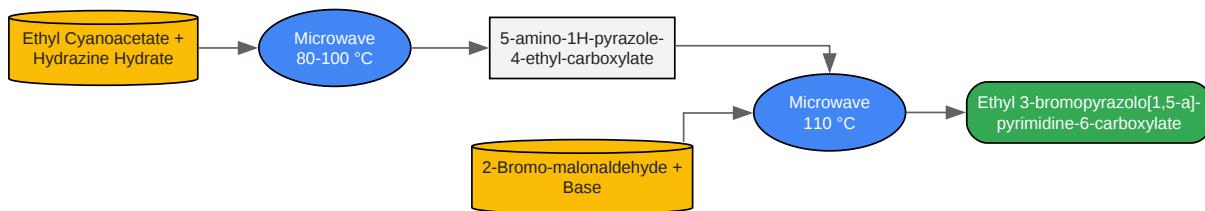
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of KDR is a key strategy in anti-angiogenic cancer therapy.[7]
- Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The synthesized analog, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity against CDKs.[5][6]
- B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma.[8]
- Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant promise in treating cancers with NTRK gene fusions.[9]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific kinase targets.[7][9][10][11] The bromo-substituent at the 3-position of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, to explore and optimize interactions within the kinase active site.[4]

Visualizations

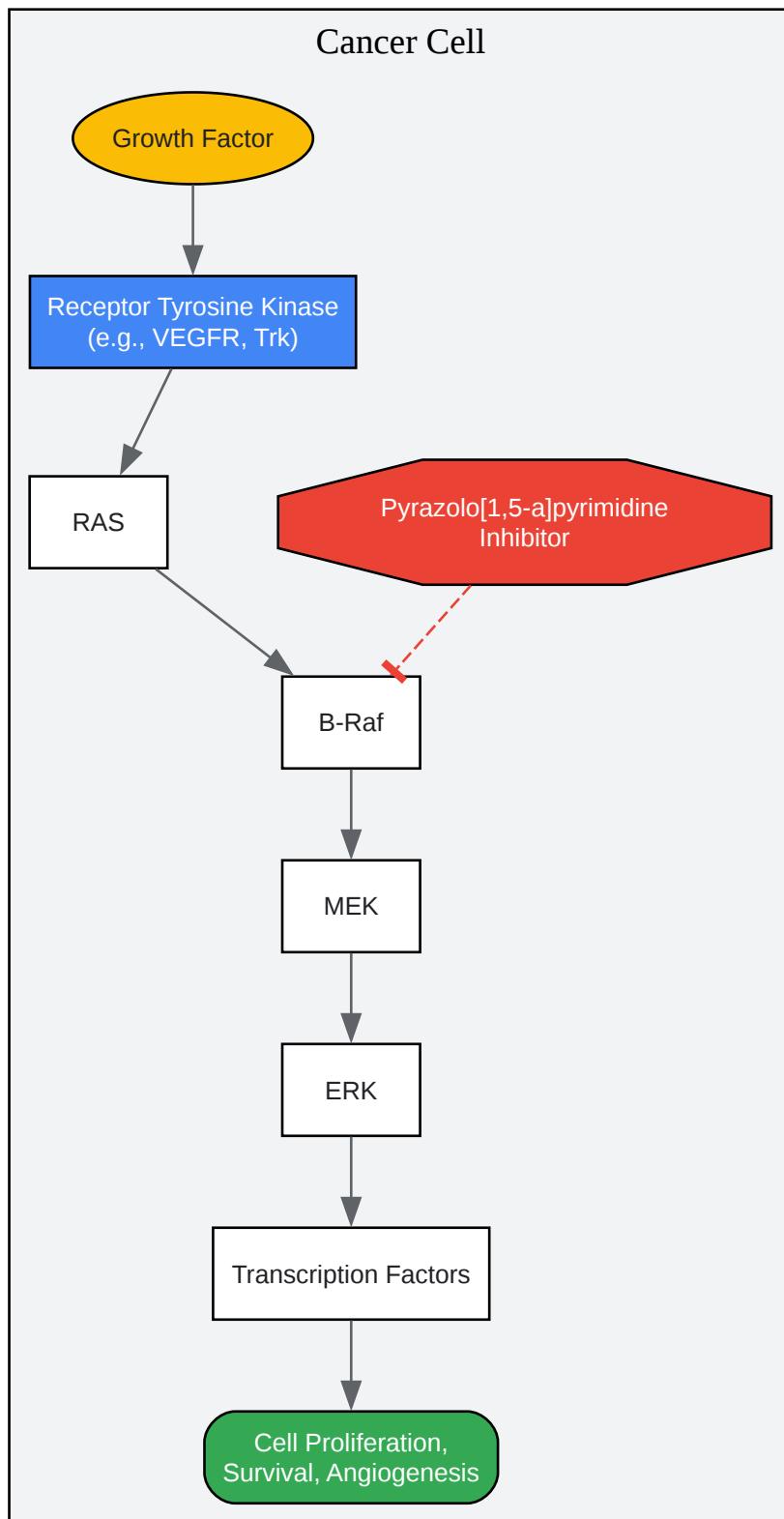
Synthesis Workflow



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Caption: Plausible synthetic route for **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**.

Kinase Inhibition Signaling Pathway



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Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

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